

Isomers of dichlorobenzene and their properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-Dichlorobenzene**

Cat. No.: **B1664543**

[Get Quote](#)

An In-depth Technical Guide to the Isomers of Dichlorobenzene

Introduction

Dichlorobenzene ($C_6H_4Cl_2$) is an aromatic organic compound that exists as three distinct structural isomers: 1,2-dichlorobenzene (ortho-), **1,3-dichlorobenzene** (meta-), and 1,4-dichlorobenzene (para-).[1] These isomers share the same molecular formula and weight but differ in the substitution pattern of the two chlorine atoms on the benzene ring.[1][2] This structural variance leads to significant differences in their physical properties, chemical reactivity, applications, and toxicological profiles.[3][4] While 1,2- and **1,3-dichlorobenzene** are liquids at room temperature, 1,4-dichlorobenzene is a crystalline solid.[5] This guide provides a comprehensive overview of the properties, synthesis, experimental protocols, and applications of these isomers for researchers, scientists, and professionals in drug development.

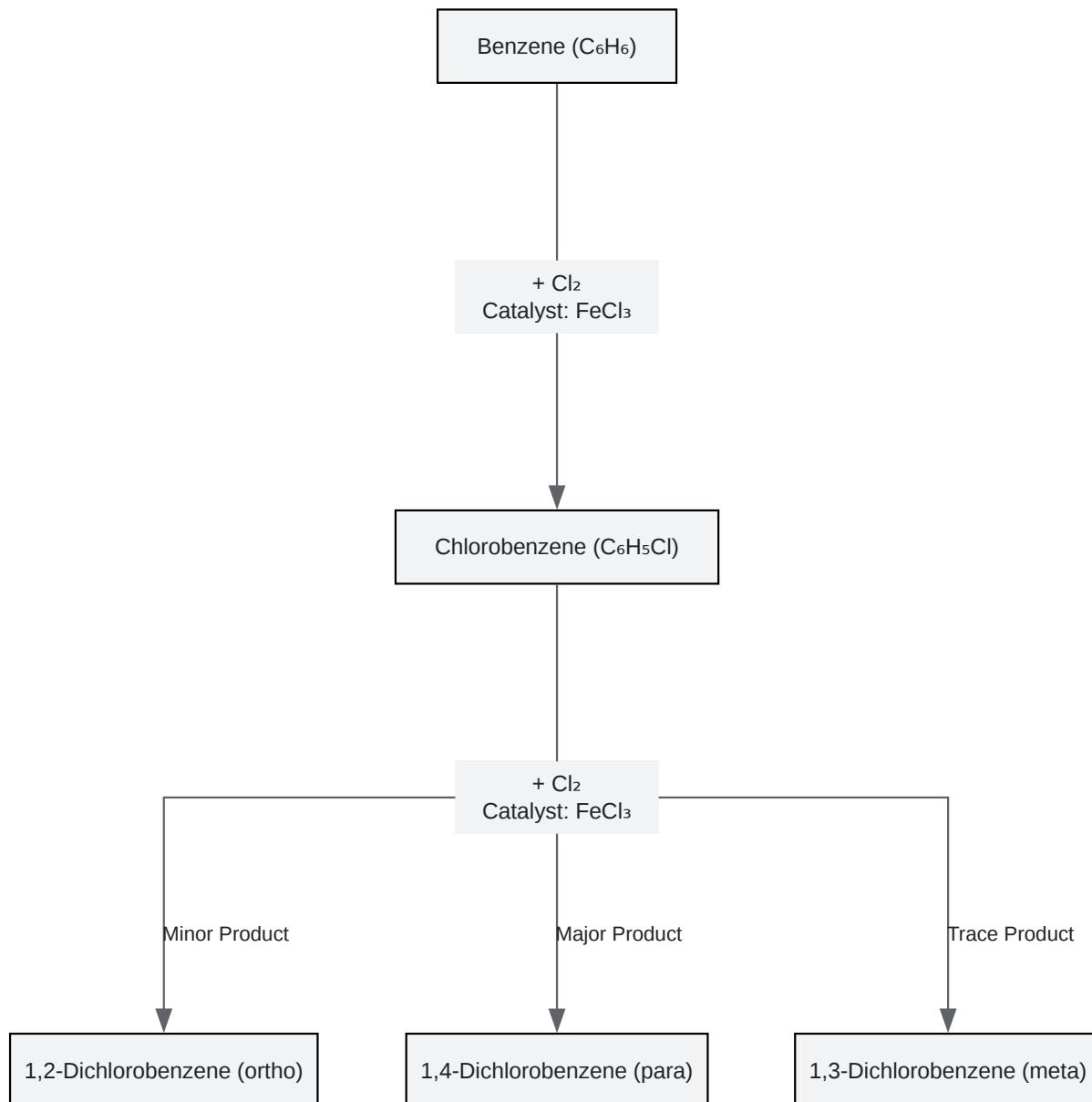
Physical and Chemical Properties

The physical properties of the dichlorobenzene isomers are dictated by their molecular structure. The high symmetry of the para-isomer allows it to pack more efficiently into a crystal lattice, resulting in a significantly higher melting point compared to the ortho- and meta-isomers.[6][7][8] Conversely, the boiling points are relatively close, with the ortho-isomer having the highest boiling point, which can be attributed to its greater polarity.[7][9]

From a chemical standpoint, the key difference lies in their dipole moments. Due to its symmetrical structure, 1,4-dichlorobenzene is a nonpolar molecule with a zero dipole moment.[3][7] The ortho- and meta-isomers, however, are polar, possessing non-zero dipole moments because the individual carbon-chlorine bond dipoles do not cancel each other out.[3]

Data Presentation: Properties of Dichlorobenzene Isomers

The following table summarizes the key quantitative data for the three isomers of dichlorobenzene.


Property	1,2-Dichlorobenzene (ortho-)	1,3-Dichlorobenzene (meta-)	1,4-Dichlorobenzene (para-)
CAS Number	95-50-1	541-73-1	106-46-7
Molecular Formula	C ₆ H ₄ Cl ₂	C ₆ H ₄ Cl ₂	C ₆ H ₄ Cl ₂
Molecular Weight	147.00 g/mol [10]	147.00 g/mol [11][12]	147.00 g/mol [11]
Appearance	Colorless to pale yellow liquid[13][14]	Colorless liquid[15][16]	White/colorless crystalline solid[17][18]
Odor	Pleasant, aromatic[13][14]	Strong, sweet/floral[15]	Strong, mothball-like[17][18]
Melting Point	-17.0 °C[11][14]	-25 to -22 °C[11][19]	53.5 °C[20][21]
Boiling Point	180.5 °C[11]	172-173 °C[11][19]	174 °C[11][22]
Density (at 25°C)	~1.306 g/mL[13]	~1.288 g/mL[12][19]	~1.241 g/mL[22]
Water Solubility	Partially soluble/Insoluble[14]	Low solubility (0.123 g/L)[19][23]	Practically insoluble (0.08 g/L)[17][22]
Organic Solvents	Miscible with alcohol, ether, benzene[14][24]	Soluble in alcohol, ether, benzene[15][19]	Soluble in alcohol, ether, benzene[17][22]
Dipole Moment	Non-zero (~2.5 D)[7]	Non-zero[3]	Zero[3][7]

Synthesis and Separation Synthesis Pathway

The primary industrial method for producing dichlorobenzenes is the electrophilic chlorination of benzene or chlorobenzene.^{[5][21]} The reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl_3) or aluminum chloride (AlCl_3).^{[20][25][26]} The catalyst polarizes the chlorine molecule, increasing its electrophilicity and facilitating the attack by the benzene ring.^{[26][27]}

The reaction yields a mixture of isomers.^[5] The initial chlorination of benzene produces chlorobenzene. The chlorine atom is an ortho-, para-directing group, meaning it activates these positions for further substitution.^{[28][29]} Consequently, the subsequent chlorination of chlorobenzene predominantly forms 1,4-dichlorobenzene and 1,2-dichlorobenzene. The formation of **1,3-dichlorobenzene** is significantly less favored, typically constituting less than 2% of the product mixture in liquid-phase processes.^[30]

An alternative, more targeted synthesis for **1,3-dichlorobenzene** involves the Sandmeyer reaction, starting from 3-chloroaniline.^[12]

[Click to download full resolution via product page](#)

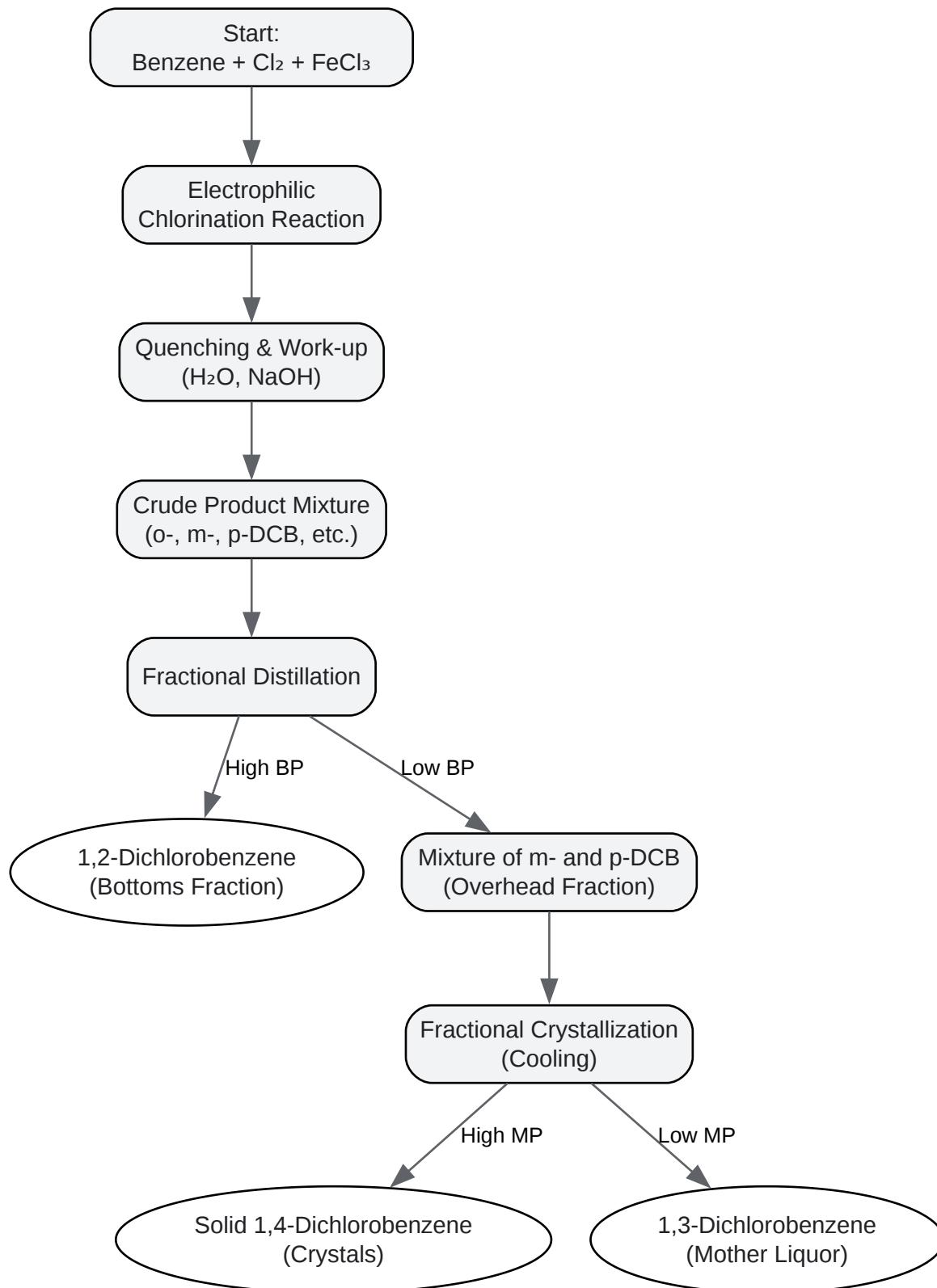
Caption: Synthesis of dichlorobenzene isomers via electrophilic chlorination.

Experimental Protocols

Protocol 1: Synthesis by Chlorination of Benzene

This protocol describes a general laboratory procedure for the synthesis of dichlorobenzenes.

- Objective: To synthesize a mixture of dichlorobenzene isomers via electrophilic aromatic substitution.
- Reagents: Benzene, liquid chlorine (or a source of dry chlorine gas), anhydrous ferric chloride (FeCl_3) catalyst.
- Methodology:
 - A reaction vessel is charged with benzene and a catalytic amount of anhydrous ferric chloride (typically 0.1 to 4 weight percent).[\[30\]](#)
 - The mixture is maintained at a moderate temperature.
 - Liquid chlorine is slowly introduced into the reaction mixture with constant stirring. The reaction is exothermic and may require cooling to maintain the desired temperature.[\[16\]](#)
 - The reaction progress is monitored by analyzing the degree of chlorination, for instance, through gas chromatography (GC).
 - Upon completion, the reaction is quenched, often by washing with water and a dilute base (e.g., sodium hydroxide solution) to neutralize HCl and remove the catalyst.
 - The organic layer is separated, dried over an anhydrous salt (e.g., MgSO_4), and the resulting mixture of chlorobenzenes is ready for separation.


Protocol 2: Separation of Isomers

The separation of the dichlorobenzene isomers from the crude reaction mixture is a critical step, leveraging their different physical properties.

- Objective: To isolate the individual dichlorobenzene isomers from a mixture.
- Methodology:
 - Fractional Distillation: The product mixture is first subjected to fractional distillation.[\[30\]](#) Due to its higher boiling point (180.5 °C), 1,2-dichlorobenzene can be separated as the

bottom fraction from the lower-boiling para- and meta-isomers.[30][31]

- Fractional Crystallization: The overhead fraction from distillation, now enriched in 1,3- and 1,4-isomers, is cooled. Taking advantage of its high melting point (53.5 °C), 1,4-dichlorobenzene crystallizes out of the solution while the 1,3-isomer remains in the liquid mother liquor.[20][21]
- The purified solid 1,4-dichlorobenzene is then separated by filtration. The process can be repeated to improve purity.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and separation of dichlorobenzenes.

Protocol 3: Isomer Characterization by ^{13}C -NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the isomers based on their molecular symmetry.

- Objective: To identify the dichlorobenzene isomers using ^{13}C -NMR.
- Principle: The number of unique carbon environments in each molecule determines the number of signals in its ^{13}C -NMR spectrum.
 - 1,4-Dichlorobenzene (para): Highest symmetry. It has a plane of symmetry, resulting in only two unique carbon environments (the two chlorinated carbons are equivalent, and the four hydrogenated carbons are equivalent). It will show 2 signals.[32]
 - 1,2-Dichlorobenzene (ortho): Has a plane of symmetry that bisects the C1-C2 and C4-C5 bonds. This results in three sets of equivalent carbons. It will show 3 signals.[32]
 - **1,3-Dichlorobenzene** (meta): Lowest symmetry of the three. It has a plane of symmetry passing through C2 and C5. This results in four unique carbon environments (C1/C3, C2, C4/C6, C5). It will show 4 signals.[32]
- Methodology:
 - Prepare a solution of the purified isomer in a suitable deuterated solvent (e.g., CDCl_3).
 - Acquire the proton-decoupled ^{13}C -NMR spectrum.
 - Count the number of distinct signals in the aromatic region (typically 120-140 ppm) to identify the isomer.

[Click to download full resolution via product page](#)

Caption: Logic diagram for isomer identification using ^{13}C -NMR spectroscopy.

Applications and Toxicology

The applications of dichlorobzenzenes are isomer-specific, driven by their physical and chemical properties.

- **1,2-Dichlorobenzene:** Primarily used as a high-boiling solvent and as a chemical intermediate, especially in the synthesis of agrochemicals like 3,4-dichloroaniline herbicides. [5][24][33] It also finds use as a degreasing agent and in dye manufacturing.[24][33]
- **1,3-Dichlorobenzene:** Its commercial use is very limited compared to the other isomers.[34] It has been used as an intermediate in the production of certain herbicides, insecticides, and pharmaceuticals.[15][16]
- **1,4-Dichlorobenzene:** Widely used as a moth repellent in mothballs and as a space deodorant in restroom and refuse containers, owing to its volatility (sublimation) and strong

odor.[17][18][21] It is also a precursor for the production of the high-performance polymer polyphenylene sulfide (PPS).[17][18]

Toxicological Profile

The dichlorobenzene isomers exhibit notable differences in their toxicological effects, which are primarily mediated by metabolic activation via cytochrome P-450 enzymes in the liver.[4][35]

- Hepatotoxicity: All three isomers can be toxic to the liver.[15] Animal studies indicate that 1,2-dichlorobenzene is a potent hepatotoxin, while **1,3-dichlorobenzene** is moderately toxic and 1,4-dichlorobenzene shows little to no hepatotoxicity at similar doses.[4] In-vitro studies with human liver slices, however, showed a different rank order of cytotoxicity: 1,3-DCB > 1,2-DCB > 1,4-DCB.[36] Exposure can lead to centrilobular necrosis in the liver.[4]
- Other Effects: Exposure can damage the kidneys and central nervous system.[15][17] 1,4-Dichlorobenzene is also classified as a neurotoxin.[20]
- Carcinogenicity: The U.S. Department of Health and Human Services has determined that 1,4-dichlorobenzene may reasonably be anticipated to be a carcinogen based on animal studies.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dichlorobenzene - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. Dichlorobenzene, C₆H₄Cl₂, exists in three forms (isomers) - Brown 15th Edition Ch 9 Problem 44 [pearson.com]
- 4. The hepatotoxicity of the isomers of dichlorobenzene: Structure-toxicity relationships and interactions with carbon tetrachloride [repository.arizona.edu]
- 5. Dichlorobenzene | Solvent, Fumigant, Deodorant | Britannica [britannica.com]

- 6. Statement 1 Paradichlorobenzene has a higher melting class 12 chemistry CBSE [vedantu.com]
- 7. organic chemistry - Why is the melting point of p-dichlorobenzene higher than those of o-dichlorobenzene and m-dichlorobenzene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. brainly.in [brainly.in]
- 10. 1,2-Dichlorobenzene | C6H4Cl2 | CID 7239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dichlorobenzene [opsis.se]
- 12. 1,3-Dichlorobenzene - Wikipedia [en.wikipedia.org]
- 13. 1,2-Dichlorobenzene | 95-50-1 [chemicalbook.com]
- 14. 1,2 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [www.cdc.gov]
- 15. nbinno.com [nbinno.com]
- 16. 1,3 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [www.cdc.gov]
- 17. 1,4-Dichlorobenzene: Properties, Applications, and Safety in the Chemical Industry _ Chemicalbook [chemicalbook.com]
- 18. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [www.cdc.gov]
- 19. 1,3-ジクロロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 20. 1,4-Dichlorobenzene - Sciencemadness Wiki [sciencemadness.org]
- 21. 1,4-Dichlorobenzene - Wikipedia [en.wikipedia.org]
- 22. 1,4-Dichlorobenzene | 106-46-7 [chemicalbook.com]
- 23. Fact sheet: 1,3-dichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 24. 1,2-DICHLOROBENZENE - Ataman Kimya [atamanchemicals.com]
- 25. Chlorination Of Benzene | Reaction, Uses, Facts & Summary [chemdictionary.org]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. youtube.com [youtube.com]

- 28. There are three isomers of dichlorobenzene, one of which has now replaced.. [askfilo.com]
- 29. There are three isomers of dichlorobenzene, one of which has now replaced.. [askfilo.com]
- 30. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]
- 31. US3847755A - Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent - Google Patents [patents.google.com]
- 32. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 33. Fact sheet: 1,2-dichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 34. inchem.org [inchem.org]
- 35. HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. In-vitro hepatotoxicity of three dichlorobenzene isomers in human liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isomers of dichlorobenzene and their properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664543#isomers-of-dichlorobenzene-and-their-properties\]](https://www.benchchem.com/product/b1664543#isomers-of-dichlorobenzene-and-their-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com